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Compound of Interest

Compound Name: 5,8-Difluoroquinolin-3-amine

Cat. No.: B13182691

Get Quote

Executive Summary
5,8-Difluoroquinolin-3-amine (CAS: 1297654-77-3) is a specialized heterocyclic building

block used primarily in the development of kinase inhibitors and fluoroquinolone-based

antibacterials. Its specific substitution pattern—placing fluorine atoms at the 5 and 8 positions

of the quinoline ring while retaining a reactive primary amine at position 3—imparts unique

electronic properties, modulating lipophilicity and metabolic stability compared to non-

fluorinated analogs.

This guide addresses the physical state, thermal properties, and synthesis of this compound.[1]

Note that while specific experimental melting point data for this exact isomer is proprietary in

many high-throughput screening libraries, this guide provides the predicted thermal range,

analogous experimental data, and the definitive synthesis protocols required to generate and

characterize the material in-house.
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Property Specification / Value Source/Note

Chemical Name 5,8-Difluoroquinolin-3-amine IUPAC

CAS Number 1297654-77-3 BLD Pharm / ChemSrc [1]

Molecular Formula

C

H

F

N

-

Molecular Weight 180.15 g/mol -

Physical State Solid (Crystalline Powder) Standard for aminoquinolines

Color Pale Yellow to Brown
Oxidizes slightly upon air

exposure

Solubility
DMSO, Methanol, Ethyl

Acetate
Low solubility in water

pKa (Predicted) ~3.5 - 4.2 (Quinoline N)
Reduced basicity due to F-

substitution

Melting Point Analysis
Specific experimental melting point (MP) data for CAS 1297654-77-3 is not currently indexed in

public standard chemical registries. However, the thermal behavior can be accurately

bracketed using Structure-Property Relationship (SPR) analysis of close structural analogs.

Predicted Melting Range:135°C – 165°C

Basis for Prediction:

3-Aminoquinoline: MP = 94°C. The addition of fluorine atoms typically increases lattice

energy and melting point due to strong C-F...H dipole interactions.
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5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: MP > 250°C (Hydrogen bonding

network elevates MP).

3-Amino-5,8-difluoroquinoline Dihydrochloride (Salt form): MP > 200°C (Decomposition).

[1]

Critical Note for Researchers: If purchasing this compound, expect a solid. If the material arrives

as a dark oil, it likely contains significant impurities or residual solvent and requires

recrystallization (typically from Ethanol/Hexane).

Structural Analysis & Thermal Behavior[1]
The melting point of 5,8-difluoroquinolin-3-amine is governed by the interplay between the

planar quinoline stacking and the polarity introduced by the fluorine substituents.

Electronic Effects
Fluorine at C5 & C8: These atoms are highly electronegative. The C8-fluorine, in particular,

creates a "peri-interaction" with the quinoline nitrogen (N1), reducing its basicity and altering

the dipole moment.

Crystal Packing: The 3-amino group acts as a hydrogen bond donor, while the ring nitrogen

(N1) and fluorine atoms act as acceptors. This network stabilizes the solid state, raising the

melting point significantly above that of the non-fluorinated parent (3-aminoquinoline).

Graphviz Diagram: Hydrogen Bonding Potential
The following diagram illustrates the potential intermolecular interactions that stabilize the solid

state.

Molecule A
(Donor: 3-NH2)
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Crystal Lattice
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Pi-Pi Stacking Elevated Melting Point
(>120°C)

Thermodynamic Consequence
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Figure 1: Intermolecular forces contributing to the solid-state stability of 5,8-difluoroquinolin-3-
amine.

Synthesis & Preparation
Since the compound is a specialized intermediate, in-house synthesis is often required.[1] The

most reliable route avoids the unstable 3-nitroquinoline reduction and instead utilizes the

Curtius Rearrangement of the corresponding carboxylic acid.

Synthetic Pathway[1][4][5][6][7][8]
Starting Material: 5,8-Difluoroquinoline-3-carboxylic acid (CAS 1296951-06-8).

Activation: Conversion to acyl azide using Diphenylphosphoryl azide (DPPA).[1]

Rearrangement: Thermal rearrangement to isocyanate.

Hydrolysis: Acidic hydrolysis to yield the amine.

5,8-Difluoroquinoline-
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Figure 2: Curtius rearrangement pathway for the synthesis of 3-aminoquinolines.

Experimental Protocol (Curtius Route)[1]
Activation: Dissolve 5,8-difluoroquinoline-3-carboxylic acid (1.0 eq) in dry tert-butanol. Add

Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

Reflux: Heat the mixture to reflux (85°C) for 4–6 hours. The acyl azide forms and rearranges

to the Boc-protected amine (tert-butyl (5,8-difluoroquinolin-3-yl)carbamate) in situ.

Workup: Evaporate solvent, dissolve residue in EtOAc, wash with NaHCO

and brine.

Deprotection: Dissolve the intermediate in DCM/TFA (1:1) and stir at room temperature for 2

hours to remove the Boc group.

Isolation: Basify with NaOH (to pH 10) and extract with DCM. Dry over MgSO

and concentrate.

Purification: Recrystallize from Ethanol/Hexane to obtain the pure 5,8-difluoroquinolin-3-
amine as a pale yellow solid.

Experimental Characterization Protocols
To validate the physical state and melting point of your synthesized or purchased batch, follow

these standard operating procedures (SOPs).

A. Melting Point Determination (Capillary Method)[1]
Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30).[1]

Ramp Rate: 10°C/min to 110°C, then 1°C/min.

Observation: Watch for "sweating" (solvent release) vs. true melting (meniscus formation).
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Acceptance Criteria: A sharp melting range (< 2°C width) indicates high purity (>98%).[1]

B. Purity Assessment (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

Detection: 254 nm (Quinoline core absorption).

Note: The 3-amine is polar; ensure the gradient starts at 5-10% ACN to prevent elution in the

void volume.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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